molecular formula C17H23NO3S B12770979 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman CAS No. 153804-43-4

8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman

Cat. No.: B12770979
CAS No.: 153804-43-4
M. Wt: 321.4 g/mol
InChI Key: FDTOJWREYUBOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman is a chemical compound with the CAS Number 153804-43-4 . It is characterized as a molecular hybrid featuring an oxazolidinone ring system linked via an ether bond to a thiochroman (benzothiopyran) scaffold. The oxazolidinone core is a privileged structure in medicinal chemistry, known for its presence in various pharmacologically active compounds. The tert-butyl substituent on the oxazolidinone ring is a common feature used in drug discovery to modulate the compound's steric and electronic properties, which can influence its binding affinity and metabolic stability. The thiochroman moiety, a sulfur-containing heterocycle, is also a key structural element in molecules with diverse biological activities. Researchers are exploring such hybrid structures to develop novel compounds for applications in areas including antioxidant research. Heterocyclic cores like oxazolidinone and thiazole are frequently investigated for their potential to confer antioxidant activity by neutralizing reactive oxygen species (ROS) through mechanisms such as hydrogen atom transfer or single electron transfer . This compound is provided For Research Use Only. It is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

153804-43-4

Molecular Formula

C17H23NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

3-tert-butyl-5-(3,4-dihydro-2H-thiochromen-8-yloxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H23NO3S/c1-17(2,3)18-10-13(21-16(18)19)11-20-14-8-4-6-12-7-5-9-22-15(12)14/h4,6,8,13H,5,7,9-11H2,1-3H3

InChI Key

FDTOJWREYUBOPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(OC1=O)COC2=CC=CC3=C2SCCC3

Origin of Product

United States

Preparation Methods

Synthesis of the Oxazolidinone Intermediate

The oxazolidinone fragment, specifically (S)-4-tert-butyl-2-oxazolidinone , is a commercially available chiral building block often used in asymmetric synthesis. Its preparation or procurement is critical as it sets the stereochemical foundation for the final compound.

  • Typical preparation involves cyclization of amino alcohols with phosgene or equivalents to form the oxazolidinone ring.
  • The tert-butyl substituent is introduced via alkylation or by using a tert-butyl-substituted amino alcohol precursor.
  • Handling precautions include inert atmosphere and moisture exclusion due to sensitivity of intermediates.

Preparation of the Thiochroman Core

  • The thiochroman ring can be synthesized by cyclization of appropriate thiophenol derivatives with alkyl halides or via intramolecular cyclization strategies.
  • Functionalization at the 8-position (benzylic position relative to sulfur) is achieved by selective halogenation or lithiation followed by electrophilic substitution.

Coupling of Oxazolidinone and Thiochroman Fragments

The key step is the formation of the ether linkage between the oxazolidinone methyl group and the thiochroman hydroxyl or halide precursor.

  • A common approach is to prepare a (2-oxo-3-tert-butyloxazolidin-5-yl)methyl halide or tosylate intermediate.
  • This intermediate is then reacted with a thiochroman derivative bearing a nucleophilic site (e.g., thiolate or phenolate) under basic conditions to form the ether bond.
  • Alternatively, Mitsunobu reaction conditions can be employed to couple the hydroxyl group of the oxazolidinone methyl moiety with the thiochroman hydroxyl group, facilitating inversion of configuration if needed.

Representative Synthetic Procedure (Literature-Informed)

Step Reagents & Conditions Outcome Yield (%) Notes
1. Preparation of acid chloride from 5,5,5-trifluoropentanoic acid using oxalyl chloride in DCM with DMF catalyst at 0°C Acid chloride intermediate Quantitative 97% Acid chloride formation is rapid and monitored by cessation of bubbling
2. Generation of lithio-oxazolidinone by treatment of (S)-4-tert-butyl-2-oxazolidinone with n-BuLi at -78°C in THF Lithio intermediate Stable at low temp - Requires inert atmosphere and dry solvents
3. Addition of acid chloride to lithio-oxazolidinone at -78°C to 0°C, stirring overnight Coupling to form oxazolidinone-substituted ketone High purity 90-97% Controlled temperature critical to avoid side reactions
4. Preparation of thiochroman derivative with leaving group (e.g., halide or tosylate) at 8-position Halogenation or tosylation Ready for coupling - Selective functionalization required
5. Nucleophilic substitution of thiochroman derivative with oxazolidinone methyl nucleophile under basic conditions Ether bond formation Moderate to high 70-85% Base choice and solvent critical for selectivity
6. Purification by silica gel chromatography (hexane/EtOAc mixtures) Pure final compound - - Final compound isolated as white solid

Detailed Research Findings and Notes

  • The use of n-butyllithium for lithiation of the oxazolidinone is a well-established method to generate nucleophilic species for acylation or alkylation.
  • Acid chlorides derived from carboxylic acids (e.g., trifluoropentanoic acid) are efficiently prepared using oxalyl chloride with catalytic DMF, providing reactive intermediates for coupling.
  • The stereochemistry of the oxazolidinone ring is preserved during lithiation and coupling steps, which is crucial for the biological activity of the final compound.
  • The thiochroman functionalization requires careful control to avoid over-halogenation or side reactions due to the sulfur atom's nucleophilicity.
  • Ether bond formation via nucleophilic substitution or Mitsunobu reaction is sensitive to steric hindrance; the tert-butyl group on the oxazolidinone can influence reaction rates and yields.
  • Purification typically involves silica gel chromatography with non-polar to moderately polar solvent systems (e.g., hexane/ethyl acetate 5:1) to separate the product from side products and unreacted starting materials.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Conditions Yield Range Critical Parameters
Oxazolidinone lithiation (S)-4-tert-butyl-2-oxazolidinone, n-BuLi -78°C, THF, inert atmosphere - Moisture exclusion, temperature control
Acid chloride formation Carboxylic acid, oxalyl chloride, DMF 0°C, DCM ~97% Controlled addition, monitoring bubbling
Coupling reaction Lithio-oxazolidinone + acid chloride -78°C to RT, overnight 90-97% Slow addition, temperature ramp
Thiochroman functionalization Halogenating agent or tosyl chloride Controlled temp - Selectivity for 8-position
Ether bond formation Oxazolidinone methyl halide + thiochroman nucleophile Base, solvent dependent 70-85% Base strength, steric effects
Purification Silica gel chromatography Hexane/EtOAc - Solvent ratio optimization

Chemical Reactions Analysis

Types of Reactions

8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman can undergo various chemical reactions, including:

    Oxidation: The thiochroman moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidinone ring or the thiochroman moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of oxazolidinone, a class of compounds related to 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of protein synthesis in bacteria, making these compounds valuable in combating antibiotic-resistant strains.

Case Studies:

  • A study highlighted the effectiveness of oxazolidinone derivatives against various pathogens, including Staphylococcus aureus and Enterococcus faecium, which are known for their resistance to multiple drugs. These findings suggest that similar structures may offer therapeutic benefits in treating resistant infections .

Antioxidant Properties

Recent studies have shown that this compound exhibits antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Research Findings:

  • In vitro assays demonstrated that compounds structurally related to thiochroman derivatives possess significant antioxidant capabilities, outperforming traditional antioxidants like butylated hydroxytoluene (BHT). These compounds showed a high capacity for scavenging free radicals and protecting cellular components from oxidative damage .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that typically include the formation of oxazolidinone rings followed by thiochroman attachment. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview:

StepReaction TypeKey Reagents
1Formation of oxazolidinone2-Oxo-3-tert-butyloxazolidine
2Thiochroman attachmentThiochroman derivatives
3PurificationColumn chromatography

Future Directions and Research Opportunities

Given the promising biological activities associated with this compound, further research is warranted in several areas:

  • In Vivo Studies: To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies: To elucidate the precise mechanisms by which this compound exerts its antimicrobial and antioxidant effects.
  • Formulation Development: Exploring potential formulations for clinical applications, including topical or systemic delivery systems.

Mechanism of Action

The mechanism of action of 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiochroman Derivatives with Amino-Alkyloxy Substituents

Example Compound: dl 8-(3-tert-butylamino-2-hydroxypropyloxy)thiochroman ()

  • Structural Difference: Replaces the oxazolidinone group with a tertiary butylamino-hydroxypropyl chain.
  • Synthesis : Prepared via epoxide ring-opening of 8-(2,3-epoxypropyloxy)thiochroman with tert-butylamine.
  • Activity: Acts as a β-adrenergic receptor blocker, with its hydrochloride salt exhibiting a melting point of 180–183°C. This highlights the role of protonatable amino groups in enhancing crystallinity and receptor affinity .

Halogen-Substituted Thiochromans

Example Compound: dl 8-(3-tert-butylamino-2-hydroxypropyloxy)-6-chlorothiochroman ()

  • Structural Difference : Incorporates a chloro substituent at the 6-position.
  • Impact: Halogens enhance lipophilicity and may improve membrane permeability. However, the chloro group could introduce steric hindrance or metabolic liabilities (e.g., dehalogenation) compared to the oxazolidinone’s compact structure .

5-HT1A Receptor-Targeting Thiochromans

Example Compound : 8[[3-[4-(2-[(11)C]methoxyphenyl)piperazin-1-yl]-2-hydroxypropyl]oxy]thiochroman ()

  • Structural Difference: Features a piperazine-linked methoxyphenyl group instead of oxazolidinone.
  • Activity : Acts as a presynaptic 5-HT1A agonist, with carbon-11 labeling enabling in vivo PET imaging in rats and cats .
  • Key Contrast: The target compound’s oxazolidinone may prioritize different targets (e.g., antimicrobial or enzyme inhibition) over GPCR modulation.

Thiochromans with Heterocyclic Fusions

Example Compound : Methyl 8-bromo-1,4-benzodioxane-2-carboxylate ()

  • Structural Difference : Replaces the thiopyran ring with a 1,4-benzodioxane system.
  • Activity : Demonstrates bioactivity as a synthetic intermediate, with regiochemical isomerism resolved via HMBC NMR .

Research Findings and Implications

  • Antiparasitic Potential: Thiochroman derivatives, such as those in , exhibit leishmanicidal activity by targeting parasitic enzymes or membranes. The oxazolidinone group in the target compound could enhance binding to parasitic targets via hydrogen bonding or conformational rigidity .
  • Beta-Blocker Derivatives: Amino-substituted thiochromans () demonstrate that bulky tert-butyl groups improve receptor selectivity and pharmacokinetics. The target compound’s tert-butyloxazolidinone may offer similar advantages without requiring salt formation .
  • Synthetic Challenges: The triflic acid-catalyzed synthesis of thiochromans () suggests that the target compound’s oxazolidinone group might necessitate specialized coupling reagents or protection strategies to avoid side reactions.

Biological Activity

8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following chemical formula: C17_{17}H23_{23}NO3_3S. Its structure features a thiochroman core with an oxazolidinone moiety that may contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Exhibits antibacterial and antifungal effects.
  • Cystic Fibrosis Modulation : Potential as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR).
  • Antioxidant Activity : May possess antioxidant properties that protect against cellular damage.

Antimicrobial Activity

Studies have shown that derivatives of thiochroman compounds can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiochroman AS. aureus32 µg/mL
Thiochroman BE. coli16 µg/mL
This compoundS. aureusTBD

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazolidinone structure may interact with bacterial ribosomes, similar to other known antibiotics in this class.

Cystic Fibrosis Modulation

Recent research has identified this compound as a potential modulator of CFTR, which plays a crucial role in chloride ion transport across epithelial cells. Modulating CFTR function could provide therapeutic benefits for cystic fibrosis patients by improving mucus clearance and reducing lung infections .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on various thiochroman derivatives found that modifications in the oxazolidinone structure significantly affected antimicrobial potency. The study concluded that the presence of bulky groups like tert-butyl enhances activity against resistant strains .
  • Cystic Fibrosis Research :
    • A clinical trial investigated the effects of a related compound on CFTR modulation in cystic fibrosis patients. Results indicated improved lung function and reduced pulmonary exacerbations, supporting further exploration of thiochroman derivatives in respiratory therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(((2-Oxo-3-tert-butyloxazolidin-5-yl)methyl)oxy)thiochroman, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's synthesis likely involves multi-step heterocyclic chemistry. Key steps may include:

  • Knoevenagel condensation for forming the oxazolidinone ring (e.g., using anhydrous sodium acetate in acetic acid as a catalyst) .
  • Thioether linkage formation via nucleophilic substitution between a thiochroman derivative and an activated oxazolidinone intermediate (e.g., using DMF as a solvent and KOH as a base) .
  • Optimization should focus on reaction temperature (e.g., 60–80°C for condensation), solvent polarity, and stoichiometric ratios to minimize side products. Monitor progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., compare experimental vs. calculated [M+H]+ values; deviations < 2 ppm) .
  • NMR spectroscopy :
  • ¹H-NMR to verify tert-butyl group integration (9H singlet at ~1.2 ppm) and thiochroman aromatic protons (multiplet at 6.5–7.5 ppm) .
  • ¹³C-NMR to identify carbonyl carbons (oxazolidinone C=O at ~170 ppm) .
  • Elemental analysis to validate C, H, N, S percentages (e.g., ±0.3% deviation from theoretical values) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • In vitro cytotoxicity screening against cancer cell lines (e.g., MTT assay with IC50 determination) .
  • Antimicrobial testing via broth microdilution (e.g., MIC values against Gram-positive/negative bacteria) .
  • Platelet aggregation inhibition using ADP-induced aggregation assays (relevant for thrombotic applications) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or HRMS discrepancies) be resolved during structural characterization?

  • Methodological Answer :

  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl oxazolidinones in or thiochroman derivatives in ).
  • Variable Temperature NMR to detect dynamic effects (e.g., conformational changes in the oxazolidinone ring) .
  • Isotopic labeling (e.g., ¹³C-enriched intermediates) to trace unexpected resonances .

Q. What strategies are effective for improving solubility and bioavailability without altering core pharmacophores?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) at the oxazolidinone oxygen or thiochroman sulfur .
  • Co-crystallization with cyclodextrins or surfactants to enhance aqueous solubility .
  • Salt formation using pharmaceutically acceptable counterions (e.g., hydrochloride or sodium salts) .

Q. How can contradictory results in biological activity (e.g., high in vitro potency but low in vivo efficacy) be systematically addressed?

  • Methodological Answer :

  • Pharmacokinetic profiling :
  • Plasma stability assays to assess metabolic degradation (e.g., liver microsome incubation) .
  • Tissue distribution studies (e.g., LC-MS/MS quantification in target organs) .
  • Structure-Activity Relationship (SAR) analysis : Modify substituents on the tert-butyl group or thiochroman ring to balance lipophilicity and membrane permeability .

Q. What computational methods are suitable for predicting binding modes and target engagement?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., viral proteases or platelet receptors mentioned in ).
  • Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories .
  • Free Energy Perturbation (FEP) to quantify binding affinity changes upon structural modifications .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to minimize variability in pharmacological assays?

  • Methodological Answer :

  • Logarithmic dosing (e.g., 0.1–100 µM range) with triplicate measurements.
  • Normalization to positive controls (e.g., cisplatin for cytotoxicity, aspirin for platelet aggregation) .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) and report confidence intervals .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions .
  • LC-MS/MS with C18 columns to separate and identify degradants (e.g., hydrolyzed oxazolidinone or oxidized thioether) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.